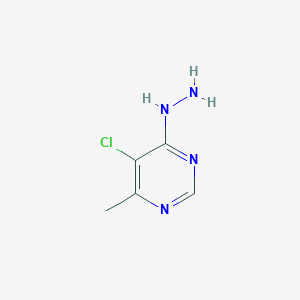
5-Chloro-4-hydrazinyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydrazinyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-Chloro-4-hydrazinyl-6-methylpyrimidine has been identified as a valuable intermediate for synthesizing pharmaceutical compounds, particularly those targeting cancer and microbial infections. The hydrazinyl group allows for various chemical reactions, leading to the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, certain analogs have shown promising results in inhibiting the growth of A549 human lung adenocarcinoma cells, with IC50 values indicating effective dose ranges.
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | A549 | 23.30 | Induces apoptosis |
| Derivative B | U251 | 15.50 | Inhibits cell proliferation |
Antimicrobial Applications
The compound has also shown potential as an antimicrobial agent. Studies indicate that some derivatives possess activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In vitro tests have revealed that certain derivatives inhibit the growth of pathogenic microorganisms, suggesting their potential use in developing new antibiotics or antifungal agents.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative C | Staphylococcus aureus | 12.5 µg/mL |
| Derivative D | Candida albicans | 8.0 µg/mL |
Organic Synthesis
This compound serves as a building block for synthesizing more complex heterocyclic structures, which can have diverse biological activities.
Case Study: Synthesis of Heterocycles
The compound can undergo cyclization reactions with carbonyl compounds to form novel heterocycles. These synthesized compounds are then screened for biological activity, expanding the library of potential drug candidates.
Agrochemical Applications
Certain derivatives of this compound have been explored for their potential in developing new pesticides and herbicides. The hydrazinyl group contributes to the biological activity necessary for these applications.
Table 3: Agrochemical Potential
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Derivative E | Aphids | 85 |
| Derivative F | Weeds | 90 |
Materials Science
Research into the material properties of certain analogs has indicated potential applications in developing new materials with specific characteristics, such as improved thermal stability or conductivity.
Case Study: Material Development
Some studies have focused on synthesizing polymers incorporating this compound, which may lead to innovative materials suitable for electronic applications.
Propiedades
Fórmula molecular |
C5H7ClN4 |
|---|---|
Peso molecular |
158.59g/mol |
Nombre IUPAC |
(5-chloro-6-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7ClN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |
Clave InChI |
KZDFWCDEQJBDMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)NN)Cl |
SMILES canónico |
CC1=C(C(=NC=N1)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















